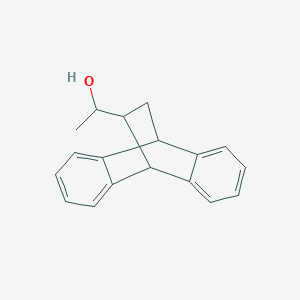
9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a hydroxyethyl group attached to an ethanoanthracene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Hydrogenation: Anthracene undergoes hydrogenation to form 9,10-dihydroanthracene.
Ethylation: The 9,10-dihydroanthracene is then subjected to ethylation using ethylene gas in the presence of a catalyst to form 9,10-ethanoanthracene.
Hydroxylation: Finally, the ethanoanthracene derivative is hydroxylated using a suitable oxidizing agent to introduce the hydroxyethyl group at the 11th position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are carefully selected to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to the parent ethanoanthracene.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 9,10-Dihydro-11-(1-oxoethyl)-9,10-ethanoanthracene.
Reduction: Formation of 9,10-ethanoanthracene.
Substitution: Formation of various substituted ethanoanthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
9,10-Ethanoanthracene: Similar structure but without the hydroxyethyl group, leading to different chemical properties and applications.
11-Hydroxy-9,10-dihydroanthracene: Similar to 9,10-Dihydro-11-(1-hydroxyethyl)-9,10-ethanoanthracene but lacks the ethano bridge.
Uniqueness
This compound is unique due to the presence of both the hydroxyethyl group and the ethano bridge. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H18O |
|---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)ethanol |
InChI |
InChI=1S/C18H18O/c1-11(19)16-10-17-12-6-2-4-8-14(12)18(16)15-9-5-3-7-13(15)17/h2-9,11,16-19H,10H2,1H3 |
InChI Key |
SWJSSFKTBMOHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2C3=CC=CC=C3C1C4=CC=CC=C24)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















